N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The nitrobenzenesulfonamide group is then introduced through nitration and sulfonation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]acetamide
- **N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Uniqueness
Compared to similar compounds, N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is unique due to the presence of both the benzothiazole ring and the nitrobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1046124-79-1 |
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Molecular Formula |
C13H14N4O4S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H14N4O4S2/c14-13-15-9-6-5-8(7-11(9)22-13)16-23(20,21)12-4-2-1-3-10(12)17(18)19/h1-4,8,16H,5-7H2,(H2,14,15)/t8-/m0/s1 |
InChI Key |
MSRNNQKHOFSGHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N |
Origin of Product |
United States |
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